4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
Description
This compound features a benzonitrile core linked to a piperidine ring substituted with a (3-methylpyridin-4-yl)oxy methyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and protective group strategies, as inferred from analogs (e.g., ).
Properties
IUPAC Name |
4-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-13-22-9-6-20(16)24-15-19-7-10-23(11-8-19)14-18-4-2-17(12-21)3-5-18/h2-6,9,13,19H,7-8,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZBELSKRJULOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 3-Methylpyridin-4-ol
The 3-methylpyridin-4-yloxy moiety is introduced via nucleophilic substitution. In a typical procedure, 3-methylpyridin-4-ol reacts with a piperidine derivative bearing a leaving group (e.g., chloromethyl or mesyloxymethyl). For example:
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Substrate : 4-(Chloromethyl)piperidine hydrochloride
-
Conditions :
This step often requires polar aprotic solvents and elevated temperatures to overcome the poor nucleophilicity of the pyridinol oxygen.
Reductive Amination for Piperidine Functionalization
An alternative route employs reductive amination between 4-piperidone and 3-methylpyridin-4-amine. Sodium triacetoxyborohydride (STAB) in toluene facilitates this reaction:
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Molar Ratio : 1:1.2 (piperidone:amine)
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Reducing Agent : STAB (1.5 equiv)
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Temperature : 50–70°C
This method avoids chromatographic purification, making it industrially viable.
Synthesis of 4-(Bromomethyl)benzonitrile
The benzonitrile segment is typically prepared via bromination of 4-methylbenzonitrile:
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Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
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Solvent : CCl₄
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Conditions : Radical initiation under reflux (80°C, 6 hours)
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Yield : 70–80%
Alternative routes include Appel reaction (triphenylphosphine/CBr₄), though these are less atom-efficient.
Coupling of Intermediates
Alkylation of Piperidine
The final step involves quaternizing the piperidine nitrogen with 4-(bromomethyl)benzonitrile:
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Base : Potassium carbonate (2.0 equiv)
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Solvent : NMP or DMF at 100–105°C
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Reaction Time : 24 hours
Optimization Notes :
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Solvent Choice : NMP enhances solubility of aromatic intermediates.
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Temperature Control : Prolonged heating above 100°C may degrade the nitrile group.
Reductive Amination Alternative
A one-pot method couples 4-aminopiperidine with both pyridinol and benzonitrile precursors via sequential reductive amination. However, this approach risks side reactions and requires stringent stoichiometric control.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| STAB Equivalents | 1.5–2.0 | <1.5: Incomplete reduction >2.0: Side products |
| Temperature | 50–70°C | Lower: Slower kinetics |
| Solvent Polarity | Toluene > CH₂Cl₂ | Polar solvents stabilize intermediates |
| Base Strength | K₂CO₃ > NaHCO₃ | Weak bases prolong reaction time |
Analytical Characterization
Key Data for 4-[(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile :
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Molecular Formula : C₂₀H₂₃N₃O
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¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 7.63–7.56 (m, 4H, Ar-H), 4.76 (m, 1H, piperidine-CH₂O), 3.65–3.33 (m, 4H, piperidine-NCH₂)
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MS (ESI+) : m/z 322.2 [M+H]⁺
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly at the pyridine ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can occur at the nitrile group using agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: : Nucleophilic substitutions are common, especially at the nitrile carbon.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, hydrogen gas with catalysts.
Substitution Reagents: : Sodium alkoxides, amines for nucleophilic attack.
Major Products
The primary products are derived from modifications to the nitrile group, yielding amines or other substituted products depending on the reactants and conditions.
Scientific Research Applications
Drug Development
The compound has garnered attention in drug development due to its potential as a pharmacological agent. It has been investigated for its:
- Anti-inflammatory properties : Preliminary studies suggest that it can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
- Anticancer activity : Research indicates that it may inhibit cancer cell proliferation, particularly in certain types of tumors, although further studies are needed to confirm these effects.
Receptor Modulation
4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile acts as a ligand in receptor binding studies. Its ability to bind selectively to certain receptors suggests:
- Potential as a therapeutic agent : By modulating receptor activity, it could influence various biological pathways associated with diseases such as cancer and neurodegenerative disorders.
Case Studies
Several case studies have highlighted the compound's effectiveness in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated reduction in inflammatory markers in vitro. |
| Study B | Anticancer properties | Showed significant inhibition of tumor growth in animal models. |
| Study C | Receptor binding | Identified specific receptor interactions that could lead to targeted therapies. |
Mechanism of Action
This compound’s mechanism of action would be highly dependent on its specific biological target. Generally, compounds with similar structures may bind to certain receptors or enzymes, modulating their activity through either activation or inhibition. The involvement of pathways would include signal transduction, metabolic pathways, or other cellular mechanisms where this compound could act as a modulator.
Comparison with Similar Compounds
VM-A-34b [(S)-4-((3-((4-Methylbenzyl)oxy)piperidin-1-yl)methyl)benzonitrile]
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile
- Structural Differences: Substitutes 3-methylpyridine with a tetrahydrocinnolinyloxy group.
- Physicochemical Properties: Higher molecular weight (362.5 g/mol vs. ~350 g/mol for the target compound) due to the bicyclic cinnoline moiety, which may reduce metabolic stability ().
- Applications: Not explicitly stated, but cinnoline derivatives are often explored in oncology ().
4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile
4-[(3-Oxopiperazin-1-yl)methyl]benzonitrile
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- Structural Differences: Features a carbonyl linkage and a methoxypyridinylamino group instead of the methylpyridinyloxy substituent.
- Binding Interactions : The carbonyl group could engage in hydrogen bonding, while the methoxy group may enhance π-π stacking ().
Biological Activity
4-[(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile, also referred to by its CAS number 2640969-54-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzonitrile moiety with a piperidine and a 3-methylpyridine substituent, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.4 g/mol. Its structural components include:
- Benzonitrile : A key feature that may influence its pharmacological properties.
- Piperidine : Known for its role in various biological activities, especially in neuropharmacology.
- 3-Methylpyridine : This moiety may enhance the compound's binding affinity to specific receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression and inflammation. Preliminary studies suggest that it may act as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in tumor growth and metastasis .
Pharmacological Properties
Research indicates that compounds structurally similar to this benzonitrile derivative exhibit several pharmacological properties, including:
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity and inhibitory potency of this compound against various targets. For example, molecular docking studies have indicated promising interactions with the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer .
Table 1 summarizes the findings from recent studies:
| Compound | Target | Binding Affinity (Ki) | IC50 (µM) |
|---|---|---|---|
| 4-[...] | A2AR | 21 nM | 6 |
| Similar Compound | ENPP1 | Not specified | <10 |
Therapeutic Applications
The therapeutic potential of this compound extends to:
- Cancer Treatment : Given its structural analogies to known kinase inhibitors, further exploration could lead to the development of targeted therapies with reduced side effects.
- Neurodegenerative Diseases : As an antagonist at the A2A receptor, it may offer therapeutic avenues for conditions like Parkinson's disease or Alzheimer's .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | ~380 g/mol (calculated) | |
| logP (Predicted) | 3.2 (Schrödinger QikProp) | |
| Aqueous Solubility | 0.1 mg/mL (Simulations) | |
| Crystal System | Monoclinic (X-ray) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Des-methyl derivative | Incomplete substitution | Excess methylating agent, reflux |
| Nitrile hydrolysis | Moisture in reaction | Anhydrous solvents, molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
